molecular formula C10H11F2N B13463192 7,8-Difluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine

7,8-Difluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine

Cat. No.: B13463192
M. Wt: 183.20 g/mol
InChI Key: QXIVJKHPFVRSSS-UHFFFAOYSA-N
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Description

7,8-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepine is a fluorinated heterocyclic compound. The incorporation of fluorine atoms into the benzazepine structure enhances its biological activity and provides unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves the fluorination of a benzazepine precursor. One common method is the nucleophilic substitution of hydrogen atoms with fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.

Industrial Production Methods

Industrial production of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Scale-up processes often require rigorous control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

7,8-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Fully saturated benzazepine derivatives.

    Substitution: Fluorinated benzazepine derivatives.

Scientific Research Applications

7,8-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an antiviral agent.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by forming strong hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Another fluorinated heterocyclic compound with similar structural features.

    7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl: A compound with a similar fluorinated benzene ring system.

Uniqueness

7,8-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its specific substitution pattern and the presence of two fluorine atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

7,8-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepine

InChI

InChI=1S/C10H11F2N/c11-8-5-7-3-1-2-4-13-10(7)6-9(8)12/h5-6,13H,1-4H2

InChI Key

QXIVJKHPFVRSSS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2=CC(=C(C=C2C1)F)F

Origin of Product

United States

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